7-Methoxyquinoline-4-carbonitrile

Descripción general

Descripción

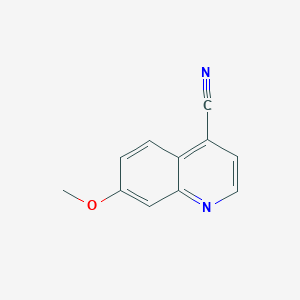

7-Methoxyquinoline-4-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 7th position and a carbonitrile group at the 4th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxyquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles is also explored to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy and carbonitrile groups undergo oxidation under controlled conditions:

Key Findings :

-

Selective oxidation of the methoxy group requires acidic conditions to avoid nitrile hydrolysis .

-

Strong oxidizing agents like CrO₃ are avoided due to competitive ring degradation .

Reduction Reactions

The carbonitrile group is reduced to amines or aldehydes:

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via imine intermediates, confirmed by NMR .

-

Over-reduction to alcohols is prevented using stoichiometric DIBAL-H .

Substitution Reactions

Electrophilic substitution occurs predominantly at the quinoline ring’s 5- and 8-positions:

Regioselectivity :

-

Nitration favors the 5-position due to electron-donating methoxy group directing effects.

-

Halogenation at the 8-position is sterically and electronically favored .

Nucleophilic Additions

The carbonitrile group participates in nucleophilic attacks:

Applications :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Optimization :

-

Ligand choice (Xantphos) minimizes dehalogenation side reactions .

-

Microwave-assisted Suzuki reactions reduce time to 30 minutes.

Photochemical Reactions

UV-induced reactions generate novel scaffolds:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 12 h | Tricyclic quinoline-lactam | 45% |

Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Methoxyquinoline-4-carbonitrile has been explored for its potential as a therapeutic agent . Research indicates that it may interact with biological macromolecules, influencing various cellular pathways:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of this compound demonstrated effective inhibition against E. coli and Candida albicans, with minimal inhibitory concentrations (MIC) as low as 7.812 µg/mL .

- Anticancer Potential : The compound has also been investigated for its anticancer effects. It may induce apoptosis in cancer cells by interacting with enzymes involved in cell cycle regulation. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, showing IC50 values in the nanomolar range .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it versatile for synthesizing novel derivatives with enhanced biological activities.

Material Science

This compound is also being explored in the field of material science :

- Organic Electronics : Due to its electronic properties, this compound is investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to act as an electron carrier can enhance the performance of these materials .

Antiviral Research

Recent studies have indicated that quinoline derivatives, including this compound, may exhibit antiviral properties against various viruses such as HIV and Zika virus. The structural features of these compounds facilitate interactions with viral proteins, potentially inhibiting viral replication .

Case Study 1: Antimicrobial Efficacy

A study conducted by Khan et al. synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens. The most potent derivative exhibited significant antibacterial effects against E. coli and Staphylococcus aureus, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Mecanismo De Acción

The mechanism of action of 7-Methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

- 7-Methoxyquinoline-3-carbonitrile

- 4-Hydroxy-7-methoxyquinoline

- 2-Chloro-7-methoxyquinoline-3-carbonitrile .

Comparison: 7-Methoxyquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the methoxy group at the 7th position and the carbonitrile group at the 4th position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

7-Methoxyquinoline-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-tuberculosis research. This article explores its biological activity through a review of recent studies, highlighting key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a quinoline scaffold with a methoxy group at the 7-position and a carbonitrile group at the 4-position. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a series of derivatives based on this compound were synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound showed significant efficacy against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) recorded at 7.812 µg/mL and 31.125 µg/mL respectively .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3l | E. coli | 7.812 |

| 3l | C. albicans | 31.125 |

| Other Derivatives | Various Bacteria | Varies |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines, including HeLa and MCF-7 cells. Studies indicate that compounds derived from this scaffold can induce apoptosis in cancer cells at low concentrations (as low as 10 nM), primarily through the inhibition of tubulin dynamics and cell cycle arrest in the G2/M phase .

Case Study: Antiproliferative Effects

In one study, a library of quinoline derivatives was screened for antiproliferative activity, revealing that several compounds exhibited IC50 values superior to those of standard chemotherapeutics like gefitinib . The mechanism underlying this effect involves the activation of apoptotic pathways, as evidenced by flow cytometric analyses.

Anti-Tuberculosis Activity

The compound has also been investigated for its potential as an anti-tuberculosis agent. A recent study highlighted its activity against Mycobacterium tuberculosis, where derivatives demonstrated significant inhibition through mechanisms involving DNA gyrase inhibition .

Table 2: Anti-Tuberculosis Activity

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 7m | Inhibitor of Mtb | >16 |

| 7a | Moderate Inhibition | >32 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.

- Tubulin Dynamics Inhibition : Disruption of microtubule formation affecting cell division.

- DNA Gyrase Inhibition : Targeting bacterial DNA replication processes, particularly in Mtb.

Propiedades

IUPAC Name |

7-methoxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(7-12)4-5-13-11(10)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTKGXZTKLJDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722759 | |

| Record name | 7-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861620-90-8 | |

| Record name | 7-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.